7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one
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Overview
Description
7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one is a synthetic organic compound belonging to the class of isochromenones. Isochromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group at the 7th position and a 3-methylphenyl group at the 3rd position on the isochromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 7-methoxy-1-tetralone.
Condensation Reaction: The first step involves a condensation reaction between 3-methylbenzaldehyde and 7-methoxy-1-tetralone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions, typically using sulfuric acid or hydrochloric acid, to form the isochromenone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-phenyl-1H-isochromen-1-one: Lacks the methyl group on the phenyl ring.
3-(3-methylphenyl)-1H-isochromen-1-one: Lacks the methoxy group at the 7th position.
7-methoxy-1H-isochromen-1-one: Lacks the 3-methylphenyl group.
Uniqueness
7-methoxy-3-(3-methylphenyl)-1H-isochromen-1-one is unique due to the presence of both the methoxy group at the 7th position and the 3-methylphenyl group at the 3rd position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methoxy-3-(3-methylphenyl)isochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-4-3-5-13(8-11)16-9-12-6-7-14(19-2)10-15(12)17(18)20-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIIANKGWKREIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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